Atorvastatin Impurity F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

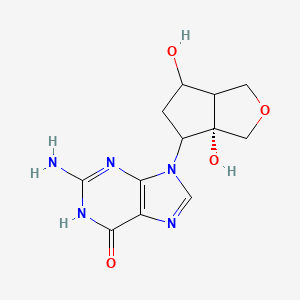

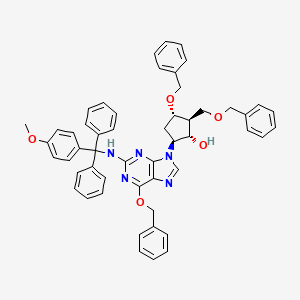

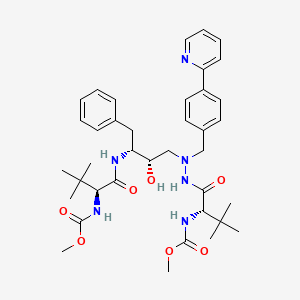

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .

Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Analysis

- Results : An alternative chromatographic protocol was developed using the Chiralpak AD-3 column (250 mm × 4.6 mm) packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . The linearity of the method has been demonstrated in the range of 4.4 μg mL −1 to 1000 μg mL −1 (R 2 > 0.999) .

-

Molecular Imaging

- Application : [18 F]Atorvastatin, the 18 F-labeled version of Atorvastatin, may be a useful tool for statin-related research .

- Method : [18 F]Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination .

- Results : Based on tissue uptake evaluations, [18 F]atorvastatin showed the potential to be used as a tool for understanding the mechanism of action of statins .

- Quality Control in Pharmaceutical Manufacturing

- Application : Atorvastatin Impurity F is often used as a reference standard in the quality control and development of Atorvastatin .

- Method : During the manufacturing process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .

- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the manufacturing process, which can then be addressed to ensure the production of high-quality Atorvastatin .

- Pharmaceutical Development

- Application : Atorvastatin Impurity F is often used as a reference standard in the development of Atorvastatin .

- Method : During the development process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .

- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the development process, which can then be addressed to ensure the production of high-quality Atorvastatin .

Safety And Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

Eigenschaften

CAS-Nummer |

1371615-56-3 |

|---|---|

Produktname |

Atorvastatin Impurity F |

Molekularformel |

C40H47FN3O8Na |

Molekulargewicht |

739.82 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(Amide Impurity) Sodium Salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)